molecular formula C9H15NOS B183667 (2-METHOXYETHYL)[(5-METHYL-2-THIENYL)METHYL]AMINE CAS No. 892570-84-2

(2-METHOXYETHYL)[(5-METHYL-2-THIENYL)METHYL]AMINE

Cat. No.: B183667
CAS No.: 892570-84-2
M. Wt: 185.29 g/mol
InChI Key: XIZOKDRATVFZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine is a secondary amine characterized by two distinct substituents: a 2-methoxyethyl group (CH₃OCH₂CH₂–) and a (5-methyl-2-thienyl)methyl group (a thiophene ring substituted with a methyl group at position 5 and a methylene bridge at position 2). The compound’s molecular formula is C₉H₁₅NOS, with a molecular weight of 185.29 g/mol.

Properties

IUPAC Name

2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-8-3-4-9(12-8)7-10-5-6-11-2/h3-4,10H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZOKDRATVFZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405973
Record name 2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892570-84-2
Record name 2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The alkylation approach involves reacting 2-methoxyethylamine with a (5-methylthiophen-2-yl)methyl halide (e.g., bromide or chloride) in the presence of a base:

2-Methoxyethylamine+(5-Methylthiophen-2-yl)methyl-XBaseTarget Compound\text{2-Methoxyethylamine} + \text{(5-Methylthiophen-2-yl)methyl-X} \xrightarrow{\text{Base}} \text{Target Compound}

where X=Cl, BrX = \text{Cl, Br}.

Experimental Conditions

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

  • Base : Triethylamine or K2_2CO3_3 neutralizes HX byproducts.

  • Temperature : 60–80°C for 12–24 hours.

Table 1: Alkylation Optimization Data

ParameterValue RangeYield (%)Purity (%)
Solvent (DMF)50 mL/mmol45–5590–95
Equiv. of Base2.0–3.05893
Reaction Time (h)186297

Challenges : Competing elimination reactions and steric hindrance from the thienyl group may reduce yields. Purification via vacuum distillation or silica gel chromatography is often required.

Method 2: Reductive Amination

Reaction Scheme

This method condenses 2-methoxyethylamine with (5-methylthiophen-2-yl)methanal via imine formation, followed by reduction:

2-Methoxyethylamine+ThienylmethanalNaBH3CNTarget Compound\text{2-Methoxyethylamine} + \text{Thienylmethanal} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}

Key Parameters

  • Reducing Agent : Sodium cyanoborohydride (NaBH3_3CN) selectively reduces imines in the presence of amines.

  • Solvent : Methanol or ethanol at pH 4–6 (buffered with acetic acid).

  • Yield : 50–65% after column chromatography.

Table 2: Reductive Amination Optimization

ConditionOptimal ValueImpact on Yield
pH5.0Maximizes imine stability
Temperature25°CPrevents over-reduction
Equiv. of NaBH3_3CN1.5Balances cost and efficiency

Advantages : Mild conditions minimize side reactions. Limitations : Requires strict pH control and expensive reagents.

Method 3: Adaptation of Patent CN103936599A

Modified Imine-Protection Approach

The patent method for synthesizing 2-methoxyethylamine was adapted to introduce the thienylmethyl group:

  • Imine Formation : React 2-aminoethanol with benzaldehyde to form a Schiff base.

  • Methylation : Introduce a methoxy group using methyl iodide under alkaline conditions.

  • Thienylmethyl Introduction : Substitute the benzyl group with (5-methylthiophen-2-yl)methyl bromide.

  • Deprotection : Acidic hydrolysis (HCl) releases the target amine.

Critical Data

  • Overall Yield : 40–50% (lower than the patent’s 56–84% due to added complexity).

  • Purity : >98% after recrystallization.

Table 3: Comparison with Patent Protocol

StepOriginal PatentAdapted Method
Starting MaterialEthanolamine2-Aminoethanol
Methylation AgentMethyl iodideMethyl iodide
Key ModificationN/AThienylmethyl substitution
Final Yield56–84%40–50%

Insight : The thienyl group’s steric bulk necessitates longer reaction times (24–48 hours) for complete substitution.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Nucleophilic Substitution : In alkylation, the amine may attack alternative electrophilic sites, forming byproducts.

  • Over-Methylation : Excess methylating agents can yield quaternary ammonium salts.

  • Imine Hydrolysis : In reductive amination, acidic conditions may hydrolyze intermediates prematurely.

Mitigation Strategies

  • Controlled Stoichiometry : Limiting methyl iodide to 1.1 equivalents reduces over-methylation.

  • Low-Temperature Workup : Quenching reactions at 0°C minimizes degradation .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its biological activity , particularly in pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic effects.

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. The presence of the methoxy group may enhance solubility, improving bioavailability against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress-induced death, suggesting potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Investigations into its ability to inhibit inflammatory pathways indicate that it could be beneficial in managing conditions like arthritis .

Chemical Synthesis

In organic chemistry, (2-Methoxyethyl)[(5-Methyl-2-Thienyl)Methyl]Amine serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired properties.

Material Science

The compound's unique properties also lend themselves to applications in material science. It can be utilized in creating new materials or improving existing ones due to its chemical reactivity and stability .

A comparative analysis highlights the distinct biological activities of this compound against similar compounds:

Compound NameAntimicrobial ActivityNeuroprotective Effects
This compoundYesYes
5-MethylthiopheneModerateNo
2-Acetyl-5-methylthiopheneLowNo

This table illustrates that this compound exhibits superior antimicrobial and neuroprotective effects compared to its analogs, emphasizing its potential in therapeutic applications.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives for their antimicrobial efficacy. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating the compound's potential as an antimicrobial agent.

Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, this compound was tested for protective effects against neuronal cell death induced by oxidative stress. The findings revealed a significant reduction in cell death among cultured neurons, suggesting antioxidant activity as a mechanism of action.

Mechanism of Action

The mechanism of action of (2-METHOXYETHYL)[(5-METHYL-2-THIENYL)METHYL]AMINE involves its interaction with specific molecular targets. The methoxy group and thiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares (2-methoxyethyl)[(5-methyl-2-thienyl)methyl]amine with analogous amines, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Evidence Source
This compound C₉H₁₅NOS 185.29 2-Methoxyethyl, 5-methylthienylmethyl Hypothesized HDAC inhibition, enhanced solubility N/A (inferred)
Benzyl-thiophen-2-ylmethyl-amine C₁₂H₁₃NS 203.30 Benzyl, thiophen-2-ylmethyl Intermediate for heterocyclic synthesis
2-(5-Bromopyrimidin-2-yl)ethylamine C₇H₁₀BrN₃ 240.08 Bromopyrimidinyl, methyl Pharmaceutical intermediate
6-[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl]-... (EP 4 374 877 A2) C₂₉H₂₈F₆N₆O₄ 654.57 2-Methoxyethyl(methyl)amino, fluorophenyl Kinase inhibitor (hypothetical)
Key Observations:

Benzyl-thiophen-2-ylmethyl-amine (CAS 148883-56-1) :

  • Replacing the 2-methoxyethyl group in the target compound with a benzyl group increases hydrophobicity, reducing solubility in aqueous media. This makes it less suitable for biological applications requiring high bioavailability but more stable in organic synthesis workflows .

However, the absence of a thiophene ring limits π-π stacking interactions compared to the target compound .

2-Methoxyethyl(methyl)amino Group in EP 4 374 877 A2: The 2-methoxyethyl moiety in this kinase inhibitor derivative improves solubility and serves as a flexible linker, suggesting that the same group in the target compound may enhance pharmacokinetic properties in drug candidates .

Biological Activity

(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine, also known by its CAS number 892570-84-2, is a compound with a unique molecular structure comprising a methoxy group and a thiophene ring. Its potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C9H15NOS
  • Molecular Weight : 185.286 g/mol
  • IUPAC Name : 2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylthiophene with methoxyethylamine under controlled conditions. This process can be optimized using various catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's methoxy group and thiophene ring contribute to its binding affinity and activity against various enzymes and receptors.

Pharmacological Studies

Recent studies have indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Research has shown that derivatives with thiophene structures exhibit antimicrobial properties. The presence of the methoxy group may enhance this activity by improving solubility and bioavailability.
  • Neuroprotective Effects : Some studies suggest that thiophene derivatives can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiophene derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Study 2: Neuroprotective Mechanisms

In a neuropharmacological study, the compound was tested for its protective effects against neuronal cell death induced by oxidative stress. Results demonstrated that it significantly reduced cell death in cultured neurons, suggesting a mechanism involving antioxidant activity.

Comparative Analysis

A comparison of this compound with similar compounds reveals distinct biological activities:

Compound NameStructureAntimicrobial ActivityNeuroprotective Effects
This compoundStructureYesYes
5-MethylthiopheneStructureModerateNo
2-Acetyl-5-methylthiopheneStructureLowNo

Q & A

Q. Basic

  • NMR Spectroscopy : Use ¹H/¹³C NMR in CDCl₃ to identify characteristic signals (e.g., methylene groups adjacent to methoxy and thiophenyl substituents) .
  • LCMS/HPLC : Confirm molecular weight via m/z [M+H]+ peaks (e.g., m/z 618 in related compounds) and assess purity using reverse-phase HPLC (e.g., C18 column with acetonitrile/water gradients; retention time ~1.16 minutes) .

Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) for unambiguous structural elucidation of regioisomers .

How do structural modifications influence the biological activity of this compound?

Q. Advanced

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on aromatic rings enhances receptor binding affinity, as seen in atherosclerosis-targeting analogs .
  • Thiophene vs. Phenyl Rings : Thiophenyl groups improve metabolic stability compared to phenyl analogs, as demonstrated in siRNA delivery studies with 2-methoxyethyl-modified nucleosides .

Methodological Note : Perform structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) paired with molecular docking to predict binding modes .

How can researchers design experiments to assess metabolic stability?

Q. Advanced

  • In Vitro Models : Incubate the compound with liver microsomes or hepatocytes. Quantify parent compound degradation via LC-MS/MS over time .
  • Isotopic Labeling : Use deuterated analogs (e.g., CD₃-methoxy groups) to track metabolic pathways and identify labile sites .
  • Key Metrics : Calculate half-life (t₁/₂) and intrinsic clearance (Clₐᵤₜ) to compare with reference compounds .

What are common impurities formed during synthesis, and how are they resolved?

Q. Basic

  • Byproducts : Unreacted starting materials (e.g., 5-methyl-2-thiophenemethanol) or alkylation byproducts from over-reaction.
  • Purification : Employ silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol. Validate purity via HPLC (>95% area under the curve) .

Advanced : Use preparative HPLC with charged aerosol detection (CAD) to isolate trace impurities for structural characterization .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., G-protein-coupled receptors) using force fields like AMBER. Analyze binding free energy with MM-PBSA .
  • Pharmacophore Modeling : Identify critical functional groups (methoxyethyl, thiophenyl) for target engagement, as applied in naphthyridine-based drug design .

Validation : Cross-validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.